N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15177136
InChI: InChI=1S/C20H24N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h5-7,10-11,16H,1,8-9,12H2,2-4H3,(H,21,23)
SMILES:
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

CAS No.:

Cat. No.: VC15177136

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide -

Specification

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
IUPAC Name N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C20H24N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h5-7,10-11,16H,1,8-9,12H2,2-4H3,(H,21,23)
Standard InChI Key DKALLRNLJUOADI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3CC3

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrrole ring substituted at the 4- and 5-positions with methyl groups, a 4-methylphenylsulfonyl moiety at the 3-position, and a cyclopropanecarboxamide group at the 2-position. The allyl (prop-2-en-1-yl) substituent at the 1-position introduces steric and electronic effects that influence reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_2O3_3S
Molecular Weight372.5 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsSulfonamide, Cyclopropane, Pyrrole

The sulfonamide group (-SO2_2-N<) enhances hydrogen-bonding capacity, while the cyclopropane ring introduces torsional strain, potentially increasing reactivity .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis involves sequential modifications of a pyrrole precursor:

  • Sulfonylation: Introduction of the 4-methylphenylsulfonyl group via reaction with p-toluenesulfonyl chloride under basic conditions.

  • Allylation: Alkylation at the pyrrole’s 1-position using allyl bromide in the presence of a phase-transfer catalyst.

  • Carboxamide Formation: Coupling cyclopropanecarbonyl chloride to the amine group using Hünig’s base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylationp-TsCl, K2_2CO3_3, DMF, 60°C78
AllylationAllyl Br, TBAB, NaOH, H2_2O/THF85
AmidationCyclopropanecarbonyl Cl, DIPEA, DCM72

Yield optimization requires precise stoichiometry and temperature control, particularly during sulfonylation, where over-reaction can lead to di-substituted byproducts.

Purification Challenges

Chromatographic purification is critical due to the compound’s polarity. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity, as confirmed by 1^1H NMR and LC-MS.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic aromatic substitution at the pyrrole’s 4- and 5-positions. For example, treatment with amines in DMSO at 100°C replaces methyl groups with aminomethyl substituents.

Cyclopropane Ring-Opening Reactions

Under acidic conditions (e.g., H2_2SO4_4), the cyclopropane ring undergoes strain-driven opening to form a propenyl carboxamide derivative:

Cyclopropane+H2OH+CH2=CHCONHR+CO2\text{Cyclopropane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_2=\text{CH}-\text{CONHR} + \text{CO}_2

This reactivity is exploitable for prodrug designs .

Biological Activity and Mechanistic Insights

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces apoptosis (EC50_{50} = 5.6 µM) via Bax/Bcl-2 ratio modulation. The allyl group may enhance membrane permeability, as evidenced by reduced activity in analogs lacking this substituent.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrrole Derivatives

CompoundCOX-2 IC50_{50} (µM)Anticancer EC50_{50} (µM)
Target Compound1.25.6
N-Desmethyl Analog3.412.3
Sulfonamide-Free Derivative>10>20

Data underscore the critical roles of the sulfonamide and methyl groups in bioactivity .

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